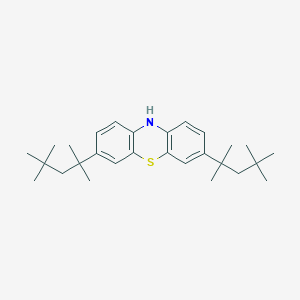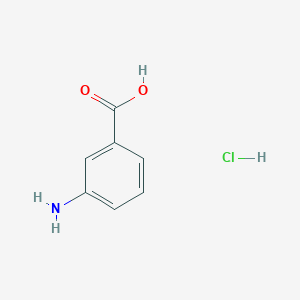
trans-2-Butenal diethyl acetal
Descripción general
Descripción
trans-2-Butenal diethyl acetal: is an organic compound with the molecular formula C8H16O2. It is an acetal, which is a functional group characterized by two single-bonded oxygen atoms attached to the same carbon atom. Acetals are typically derived from aldehydes and are stable under basic conditions but can be hydrolyzed back to the carbonyl compound under acidic conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: trans-2-Butenal diethyl acetal can be synthesized from trans-2-butenal and ethanol in the presence of catalysts such as methanesulfonic acid or methylsulfonate . Another method involves the reaction of crotonaldehyde with triethyl orthoformate and ammonium nitrate in ethanol at ambient temperature for 22 hours .
Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes, utilizing trans-2-butenal and ethanol with appropriate catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the acetal and prevent unwanted side reactions.
Análisis De Reacciones Químicas
Types of Reactions: trans-2-Butenal diethyl acetal undergoes various chemical reactions, including:
Hydrolysis: Under acidic conditions, it can be hydrolyzed back to trans-2-butenal and ethanol.
Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, acetals generally resist oxidation and reduction due to their stable nature.
Substitution: Acetals can participate in substitution reactions where the acetal group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed:
Hydrolysis: trans-2-Butenal and ethanol.
Substitution: Products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
trans-2-Butenal diethyl acetal is used in various scientific research applications, including:
Chemistry: As a carbonyl protecting group in organic synthesis.
Biology and Medicine: It is used in the preparation of 2S,3S-epoxybutan-1-ol, an intermediate in the synthesis of erythromycin, an antibiotic.
Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action for trans-2-Butenal diethyl acetal involves the formation of hemiacetals and acetals through nucleophilic addition of alcohols to carbonyl groups. The process includes:
- Protonation of the carbonyl group.
- Nucleophilic attack by the alcohol.
- Formation of a hemiacetal.
- Further reaction with another alcohol molecule to form the acetal .
Comparación Con Compuestos Similares
trans-2-Butenal:
Bromoacetaldehyde diethyl acetal: Another acetal used in organic synthesis.
Methacrolein diethyl acetal: Similar in structure and used for similar purposes in organic synthesis.
Uniqueness: trans-2-Butenal diethyl acetal is unique due to its specific structure, which provides stability under basic conditions and reactivity under acidic conditions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Propiedades
IUPAC Name |
(E)-1,1-diethoxybut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-7-8(9-5-2)10-6-3/h4,7-8H,5-6H2,1-3H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMISMXLQDKQDS-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C=CC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(/C=C/C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10602-34-3, 63511-92-2 | |
| Record name | NSC506646 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506646 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC219876 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-diethoxybut-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-2-Butenal diethyl acetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1,1'-Biphenyl]-2-carbonyl chloride](/img/structure/B82120.png)

![1-[2-(Ethylphenylamino)ethyl]pyridinium chloride](/img/structure/B82125.png)








